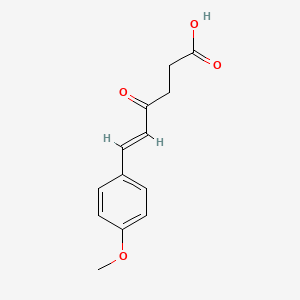
(E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a carboxylic acid derivative, specifically a methoxyphenylacetic acid derivative . Carboxylic acids are organic compounds that contain a carboxyl group (C=O) and an hydroxyl group (-OH) attached to the same carbon atom. Methoxyphenylacetic acid is a type of carboxylic acid that has a methoxy group (-OCH3) and a phenyl group (C6H5) attached .
Molecular Structure Analysis
The molecular structure of this compound would likely include a carboxyl group, a methoxy group, and a phenyl group, based on its similarity to methoxyphenylacetic acid .Chemical Reactions Analysis
Carboxylic acids, including methoxyphenylacetic acid, can undergo a variety of reactions. They can react with bases to form salts and water, a process known as neutralization . They can also react with active metals to form gaseous hydrogen and a metal salt .Applications De Recherche Scientifique
Synthesis of Potent Receptor Antagonists
A novel approach for the synthesis of ONO-LB-457, a potent leukotriene B4 receptor antagonist, involves the use of (E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid derivatives. This compound inhibits aggregation, chemotaxis, and human neutrophil degranulation induced by leukotriene B4, demonstrating its potential in treating inflammatory conditions (Hamri et al., 2021).
Corrosion Inhibition
Research on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) revealed its effectiveness as a corrosion inhibitor for mild steel in sulfuric acid media. This derivative exhibited high efficiency, showcasing its potential in industrial applications to protect metals against corrosion (Bouklah et al., 2006).
Antioxidant Properties
Studies on feruloylacetone and its derivatives, including those related to this compound, have clarified the contribution of phenolic and enolic hydroxyl groups to antioxidant capacity. These compounds are effective in trapping radicals and inhibiting oxidation, which could be beneficial in pharmaceutical and food industries (Feng & Liu, 2011).
Liquid Crystal Design
The design of twist-bend nematogens utilizing hydrogen bonding showcases the phase properties of mixtures involving derivatives of this compound. These studies contribute to the development of advanced liquid crystal displays and other optical materials (Walker et al., 2020).
Bioremediation of Effluents
Laccase producing Paenibacillus sp. demonstrated the capability to reduce pollution parameters significantly in pulp and paper mill effluent, including color, lignin, and phenol concentrations. This process involved compounds related to this compound, highlighting the role of such chemicals in environmental bioremediation (Raj et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-6-(4-methoxyphenyl)-4-oxohex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-17-12-7-3-10(4-8-12)2-5-11(14)6-9-13(15)16/h2-5,7-8H,6,9H2,1H3,(H,15,16)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZWBYCGXJEGKK-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
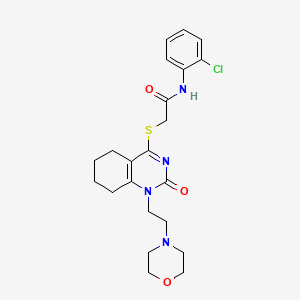
![N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2770553.png)
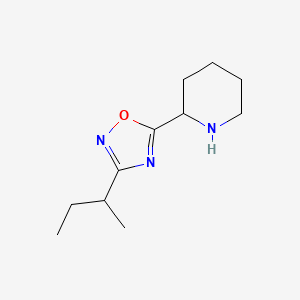


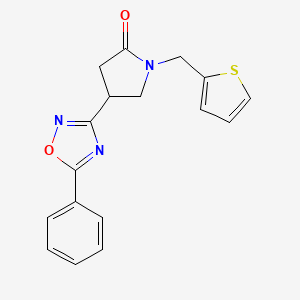

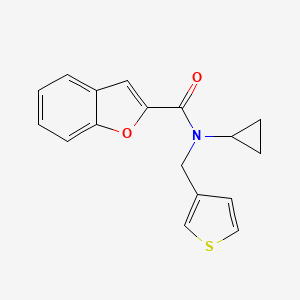
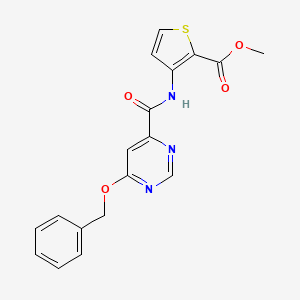
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2770567.png)
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2770568.png)
![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2770569.png)
acetonitrile](/img/structure/B2770571.png)

